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molecular formula C22H30FN3O3 B8424334 1-Tert-butyl-7-(4-tert-butylpiperazin-1-yl)-6-fluoro-4-oxo-quinoline-3-carboxylic acid

1-Tert-butyl-7-(4-tert-butylpiperazin-1-yl)-6-fluoro-4-oxo-quinoline-3-carboxylic acid

Cat. No. B8424334
M. Wt: 403.5 g/mol
InChI Key: REQSPHLECDPTNC-UHFFFAOYSA-N
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Patent
US04954507

Procedure details

A mixture of 0.45 g (1.51 mmoles) 1-(1,1-dimethylethyl)-1,4-dihydro-7-chloro-6-fluoro-4-oxo-3-quinolinecarboxylic acid and 0.65 g (4,56 mmoles) 1-(1,1-dimethylethyl)piperazine in 2 mL N-methylpyrrolidone were heated 5 hours at 100° C. The solvent was evaporated under reduced pressure. The residue was tritured in water. The precipitate was recrystallized in ethanol to give 0.136 g of titled compound. MP>270° C.
Name
1-(1,1-dimethylethyl)-1,4-dihydro-7-chloro-6-fluoro-4-oxo-3-quinolinecarboxylic acid
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([N:5]1[C:14]2[C:9](=[CH:10][C:11]([F:16])=[C:12](Cl)[CH:13]=2)[C:8](=[O:17])[C:7]([C:18]([OH:20])=[O:19])=[CH:6]1)([CH3:4])[CH3:3].[CH3:21][C:22]([N:25]1[CH2:30][CH2:29][NH:28][CH2:27][CH2:26]1)([CH3:24])[CH3:23]>CN1CCCC1=O>[CH3:21][C:22]([N:25]1[CH2:30][CH2:29][N:28]([C:12]2[CH:13]=[C:14]3[C:9]([C:8](=[O:17])[C:7]([C:18]([OH:20])=[O:19])=[CH:6][N:5]3[C:2]([CH3:4])([CH3:3])[CH3:1])=[CH:10][C:11]=2[F:16])[CH2:27][CH2:26]1)([CH3:24])[CH3:23]

Inputs

Step One
Name
1-(1,1-dimethylethyl)-1,4-dihydro-7-chloro-6-fluoro-4-oxo-3-quinolinecarboxylic acid
Quantity
0.45 g
Type
reactant
Smiles
CC(C)(C)N1C=C(C(C2=CC(=C(C=C12)Cl)F)=O)C(=O)O
Name
Quantity
0.65 g
Type
reactant
Smiles
CC(C)(C)N1CCNCC1
Name
Quantity
2 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The precipitate was recrystallized in ethanol

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)N1CCN(CC1)C1=C(C=C2C(C(=CN(C2=C1)C(C)(C)C)C(=O)O)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.136 g
YIELD: CALCULATEDPERCENTYIELD 22.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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